m-Tolylacetic acid

Catalog No.
S598586
CAS No.
621-36-3
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Tolylacetic acid

Sourcing meta-substituted phenylacetic acid often leads to steric clash or thermal mismatches with ortho/para isomers. m-Tolylacetic acid (CAS 621-36-3) is the meta isomer with a 64-66°C melting point (~25°C lower than analogs), ensuring smooth melt processing. Key advantages: • Permits ortho/para electrophilic attack, avoiding complex mixtures in α-halogenation. • Preferred for high-ee diester and lactone synthesis via Michael additions. • Functions as In37P20 cluster ligand, enabling quantum dot growth without steric blocking. Supplied with consistent purity for reliable API and material science applications.

CAS Number

621-36-3

Product Name

m-Tolylacetic acid

IUPAC Name

2-(3-methylphenyl)acetic acid

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)

InChI Key

GJMPSRSMBJLKKB-UHFFFAOYSA-N

Synonyms

3-METHYLPHENYLACETIC ACID

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)O

The exact mass of the compound 3-Methylphenylacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76090. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 10 g, 25 g

m-Tolylacetic acid (3-Methylphenylacetic acid) is a highly utilized aromatic carboxylic acid serving as a critical building block in pharmaceutical synthesis, agrochemical development, and advanced materials science . Characterized by a methyl group at the meta position of the phenyl ring, it exhibits a predicted pKa of approximately 4.30 and a distinctively low melting point of 64–66 °C . This specific structural arrangement provides a unique balance of electron-donating capability and steric accessibility compared to its ortho and para isomers. For procurement professionals and synthetic chemists, sourcing high-purity m-Tolylacetic acid is essential for applications requiring precise spatial orientation, predictable solubility kinetics, and specific reactivity profiles in downstream esterification, amidation, and organometallic capping workflows .

Research Fit

Isomer identity Meta-substituted phenylacetic acid
Synthesis role Versatile organic intermediate, NSAID building block
Differentiation Meta-methyl directs reactivity vs. ortho/para isomers

Substituting m-Tolylacetic acid with its close structural analogs, such as o-Tolylacetic acid or p-Tolylacetic acid, routinely results in process failures due to profound differences in steric hindrance, thermal properties, and ring reactivity [1]. Thermally, the meta-isomer melts at 64–66 °C, which is roughly 25 °C lower than both the ortho (88–90 °C) and para (91–94 °C) isomers, drastically altering melt-processing parameters and low-temperature solubility . Chemically, the meta-methyl group leaves the para and ortho positions open to electrophilic attack, leading to completely divergent product distributions in reactions like alpha-halogenation, where the para and ortho isomers react cleanly but the meta isomer yields complex mixtures [2]. Furthermore, in surface chemistry and asymmetric catalysis, the specific steric profile of the meta-substitution is required to permit necessary reagent diffusion and prevent the prohibitive steric clash seen with ortho-substituted analogs [1].

Substitution Risk

Physical handling m-Tolylacetic acid melts at 61–66°C; o- and p-isomers have markedly different melting ranges, complicating purification and formulation.
Reactivity outcome Meta-substitution alters ring electronics and steric access to the acetic acid moiety; regio- and stereoselectivity may not transfer across isomers.
Biological annotation Only m-tolylacetic acid carries a documented S. aureus annotation; antibacterial activity reported for the meta isomer may not be shared by ortho/para analogs.

Steric Tolerance in Organocatalytic Michael Additions

In the synthesis of diesters via organocatalytic Michael addition-lactonisation, the position of the methyl group on the phenylacetic acid ring strictly dictates reaction viability[1]. m-Tolylacetic acid successfully undergoes the reaction to form the target diester with exceptional stereocontrol (92:8 dr and >99% ee) and high conversion [1]. In stark contrast, o-Tolylacetic acid is entirely incompatible with the catalytic pocket due to prohibitive steric hindrance, resulting in less than 10% conversion [1]. This demonstrates that the meta-isomer provides the necessary electronic properties without the spatial blocking inherent to the ortho position.

Evidence DimensionReaction conversion and enantiomeric excess (ee)
Target Compound DataHigh conversion, 92:8 dr, >99% ee
Comparator Or Baselineo-Tolylacetic acid (<10% conversion)
Quantified Difference>80% difference in conversion yield
ConditionsOrganocatalytic Michael addition-lactonisation using α,β-unsaturated trichloromethyl ketones

Buyers sourcing precursors for stereoselective pharmaceutical intermediates must select the meta-isomer to ensure reaction progression, as ortho-substitution completely halts the catalytic cycle.

S. aureus annotation
Data to verify
Reported to inhibit S. aureus growth
Class-level inference; supports antibacterial screening context
No public MIC data; o-/p-isomers lack this annotation

Surface Reactivity Control in Indium Phosphide Quantum Dots

The steric profile of tolylacetic acid ligands directly controls the growth and reactivity of In37P20 quantum dot clusters[1]. When m-Tolylacetic acid is used as the capping ligand, the meta-substituent enhances the cluster's susceptibility to ligand displacement, allowing for controlled reactivity with P(SiMe3)3 to form larger quantum dots [1]. Conversely, substitution at the para-position (e.g., p-Tolylacetic acid) physically blocks phosphine diffusion to the core, protecting the surface and significantly reducing the rate of conversion[1].

Evidence DimensionSusceptibility to ligand displacement and cluster conversion rate
Target Compound DataEnhances ligand displacement and permits P(SiMe3)3 reactivity
Comparator Or Baselinep-Tolylacetic acid (Hinders phosphine diffusion and reduces conversion)
Quantified DifferenceDivergent reaction pathways (conversion vs. surface protection)
ConditionsIn37P20 cluster synthesis and subsequent reaction with P(SiMe3)3

For materials science procurement, selecting the meta-isomer is critical for enabling downstream ligand exchange in nanocrystal manufacturing, whereas the para-isomer acts as a dead-end passivator.

NSAID intermediate
Source review
Designated as key NSAID building block
Supplier-reported context; verify for target pharmacophore
Vendor documentation basis; meta-methyl may offer conformational fit

Regioselective Vulnerability in Alpha-Chlorination Workflows

During alpha-selective chlorination of phenylacetic acids using trichloroisocyanuric acid (TCCA), the position of the methyl group fundamentally alters the product distribution [1]. While p-Tolylacetic acid and o-Tolylacetic acid undergo clean alpha-chlorination to yield single major products, m-Tolylacetic acid yields complex mixtures[1]. This occurs because the meta-methyl group activates the ortho and para positions of the aromatic ring, leading to competing electrophilic aromatic substitution that ruins the regioselectivity of the benzylic chlorination [1].

Evidence DimensionProduct distribution during chlorination
Target Compound DataComplex mixture of ring-chlorinated and alpha-chlorinated products
Comparator Or Baselinep-Tolylacetic acid and o-Tolylacetic acid (Clean alpha-chlorination)
Quantified DifferenceBinary outcome (Complex mixture vs. Single major product)
ConditionsAlpha-chlorination using trichloroisocyanuric acid (TCCA)

Process chemists must actively avoid m-Tolylacetic acid when designing alpha-halogenation routes, highlighting the critical need for strict isomeric purity when sourcing tolylacetic acids.

Diastereoselective isoindolinones
Head-to-head
Reactant for arylmethylene-isoindolinones [1]
m-isomer enables reported diastereoselective route; o-/p-isomers not demonstrated for this transformation
Meta-substitution may control stereochemical outcome

Melting Point Suppression for Low-Temperature Processing

The meta-substitution pattern of m-Tolylacetic acid disrupts crystal lattice packing more effectively than its isomers, resulting in a significantly lower melting point . m-Tolylacetic acid melts at 64–66 °C, whereas o-Tolylacetic acid melts at 88–90 °C and p-Tolylacetic acid melts at 91–94 °C . This ~25 °C depression in melting point translates to faster dissolution kinetics in cold organic solvents and allows for melt-processing at substantially lower temperatures, reducing the thermal degradation risk for sensitive co-reagents .

Evidence DimensionMelting point
Target Compound Data64–66 °C
Comparator Or Baselinep-Tolylacetic acid (91–94 °C) and o-Tolylacetic acid (88–90 °C)
Quantified Difference~25 °C lower melting point
ConditionsStandard atmospheric pressure

Procurement engineers designing continuous flow or low-temperature batch processes can leverage the lower melting point of the meta-isomer to reduce energy costs and improve feed-line flowability.

Precursor for Asymmetric Organocatalysis

Due to its optimal balance of electronic activation and low steric hindrance at the ortho position, m-Tolylacetic acid is the preferred substrate for synthesizing high-ee diesters and lactones via Michael additions. It ensures near-quantitative conversion where ortho-substituted analogs fail entirely [1].

Reactive Capping Ligand for Indium Phosphide Quantum Dots

In advanced materials manufacturing, m-Tolylacetic acid is utilized as a surface ligand for In37P20 clusters. Its meta-methyl group permits the necessary diffusion of phosphine reagents to the cluster core, enabling controlled growth into larger quantum dots—a process that is physically blocked by para-substituted analogs[2].

Isomer-Specific Pharmaceutical Scaffolding

m-Tolylacetic acid is procured for the synthesis of specific active pharmaceutical ingredients (APIs) where the spatial orientation of the methyl group is critical for receptor binding. Its unique structural geometry is leveraged in combinatorial libraries to discover high-affinity antagonists, where substituting with ortho or para isomers would disrupt the required pharmacophore fit [3].

Low-Temperature Melt Processing

Benefiting from a melting point ~25 °C lower than its structural isomers, m-Tolylacetic acid is highly suitable for industrial processes requiring low-temperature melt feeds or rapid dissolution in cold solvent systems, minimizing thermal stress on the overall reactor environment .

Application Fit

Application
Selection Property
Validation Focus
S. aureus antibacterial discovery
Reported S. aureus inhibitory annotation
Verify MIC and strain-panel selectivity
NSAID scaffold synthesis
Documented NSAID intermediate role
Confirm compatibility with target pharmacophore
Diastereoselective heterocycle synthesis
Literature-validated stereoselective method
Confirm diastereoselectivity and yield in your system
Xenobiotic metabolite analytical standard
Isomer-specific retention and fragmentation
Confirm chromatographic separation from o-/p-isomers

Physical Description

Solid

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

150.068079557 Da

Monoisotopic Mass

150.068079557 Da

Heavy Atom Count

11

LogP

1.95

Melting Point

62 °C

UNII

AF4FNN5J9F

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

621-36-3

Wikipedia

3-methylphenylacetic acid

Explore Compound Types